5,8-Dibromo-2-chloroquinoline
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Overview
Description
5,8-Dibromo-2-chloroquinoline is a halogenated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-2-chloroquinoline typically involves halogenation reactions. One common method is the bromination of 2-chloroquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,8-Dibromo-2-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or alkyl boronic acids.
Reduction Reactions: The compound can be reduced to form 5,8-dibromoquinoline or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF) are typical conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the bromine or chlorine atoms.
Coupling Reactions: Biaryl or alkyl-aryl compounds.
Reduction Reactions: Reduced quinoline derivatives.
Scientific Research Applications
5,8-Dibromo-2-chloroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-Dibromo-2-chloroquinoline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The halogen atoms can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
5,8-Dibromoquinoline: Lacks the chlorine atom but shares similar reactivity and applications.
2-Chloroquinoline: Lacks the bromine atoms but can undergo similar chemical transformations.
5,7-Dibromo-8-hydroxyquinoline: Another halogenated quinoline derivative with different substitution patterns.
Uniqueness
5,8-Dibromo-2-chloroquinoline is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for diverse chemical modifications. This combination of halogens can enhance its biological activity and make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H4Br2ClN |
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Molecular Weight |
321.39 g/mol |
IUPAC Name |
5,8-dibromo-2-chloroquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H |
InChI Key |
MZAHIVHOUXVDIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)Br)Br)Cl |
Origin of Product |
United States |
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